molecular formula C9H11BrN2O2 B13692054 4-bromo-2-ethoxy-N'-hydroxybenzenecarboximidamide

4-bromo-2-ethoxy-N'-hydroxybenzenecarboximidamide

Katalognummer: B13692054
Molekulargewicht: 259.10 g/mol
InChI-Schlüssel: UQGQOCYXFZJNHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-2-ethoxy-N’-hydroxybenzenecarboximidamide is a chemical compound with the empirical formula C7H7BrN2O and a molecular weight of 215.05 . This compound is known for its unique structure, which includes a bromine atom, an ethoxy group, and a hydroxybenzenecarboximidamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-ethoxy-N’-hydroxybenzenecarboximidamide typically involves multiple steps. The reaction conditions often involve the use of catalysts such as boron trifluoride etherate and reagents like trifluoroacetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-2-ethoxy-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

4-bromo-2-ethoxy-N’-hydroxybenzenecarboximidamide is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 4-bromo-2-ethoxy-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved may include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-bromo-2-ethoxy-N’-hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C9H11BrN2O2

Molekulargewicht

259.10 g/mol

IUPAC-Name

4-bromo-2-ethoxy-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C9H11BrN2O2/c1-2-14-8-5-6(10)3-4-7(8)9(11)12-13/h3-5,13H,2H2,1H3,(H2,11,12)

InChI-Schlüssel

UQGQOCYXFZJNHZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1)Br)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.